molecular formula C18H13N5 B11301387 7-Amino-2-methyl-3-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

7-Amino-2-methyl-3-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B11301387
M. Wt: 299.3 g/mol
InChI Key: YOZBLPZJCRMVBQ-UHFFFAOYSA-N
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Description

7-Amino-2-methyl-3-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-methyl-3-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with 2-cyano-3-(naphthalen-1-yl)acrylonitrile in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methyl-3-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Amino-2-methyl-3-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-2-methyl-3-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent CDK inhibitory activity.

    3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with a similar fused-ring structure.

Uniqueness

7-Amino-2-methyl-3-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents and materials with specialized functions .

Properties

Molecular Formula

C18H13N5

Molecular Weight

299.3 g/mol

IUPAC Name

7-amino-2-methyl-3-naphthalen-1-ylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C18H13N5/c1-11-16(15-8-4-6-12-5-2-3-7-14(12)15)18-21-10-13(9-19)17(20)23(18)22-11/h2-8,10H,20H2,1H3

InChI Key

YOZBLPZJCRMVBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C3=CC=CC4=CC=CC=C43)C#N)N

Origin of Product

United States

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